5-Azido-2-(trifluoromethyl)pyridine
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Overview
Description
5-Azido-2-(trifluoromethyl)pyridine: is a chemical compound that features a pyridine ring substituted with an azido group at the 5-position and a trifluoromethyl group at the 2-position
Mechanism of Action
Target of Action
Trifluoromethylpyridines and their derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The azide functional group is among the most useful in organic synthesis, owing to its superlative reactivity . This suggests that the azide group in 5-Azido-2-(trifluoromethyl)pyridine could potentially interact with its targets in a highly reactive manner.
Biochemical Pathways
The compound’s trifluoromethylpyridine core is known to be a key structural motif in active agrochemical and pharmaceutical ingredients , suggesting that it may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s trifluoromethylpyridine core is known to be a key structural motif in active agrochemical and pharmaceutical ingredients , which suggests that it may have favorable ADME properties.
Result of Action
The compound’s trifluoromethylpyridine core is known to be a key structural motif in active agrochemical and pharmaceutical ingredients , suggesting that it may have a variety of biological effects.
Action Environment
The compound’s trifluoromethylpyridine core is known to be a key structural motif in active agrochemical and pharmaceutical ingredients , suggesting that it may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that azides are often used in the synthesis of various heterocycles , suggesting that 5-Azido-2-(trifluoromethyl)pyridine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Azides are known to participate in various reactions, such as intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed reaction conditions . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Metabolic Pathways
It is known that pyrimidine can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, is reacted with sodium azide under appropriate conditions to replace the chlorine atom with an azido group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Azido-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 5-Amino-2-(trifluoromethyl)pyridine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Chemistry: 5-Azido-2-(trifluoromethyl)pyridine is used as a building block in organic synthesis. Its azido group can be transformed into various functional groups, making it a versatile intermediate for the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the materials science industry, this compound is used in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Comparison with Similar Compounds
- 2-Azido-5-(trifluoromethyl)pyridine
- 5-Amino-2-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: 5-Azido-2-(trifluoromethyl)pyridine is unique due to the presence of both an azido group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, 2-Azido-5-(trifluoromethyl)pyridine has the azido and trifluoromethyl groups at different positions, which can lead to different reactivity and applications .
Properties
IUPAC Name |
5-azido-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)5-2-1-4(3-11-5)12-13-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJYFUQBBCYSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=[N+]=[N-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309469-67-7 |
Source
|
Record name | 5-azido-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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